molecular formula C7H4ClN3 B1583968 4-Chloropyrido[2,3-d]pyrimidine CAS No. 28732-79-8

4-Chloropyrido[2,3-d]pyrimidine

Cat. No. B1583968
Key on ui cas rn: 28732-79-8
M. Wt: 165.58 g/mol
InChI Key: HJBCFHXEOPQFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08680114B2

Procedure details

The Pyrido[2,3-d]pyrimidin-4-ol (3 g) in POCl3 (45 mL) was stirred at reflux for 3 hours. The excess POCl3 was removed. The residue was added 10 mL of cold water and extracted with EtOAc (2×30 mL). The combined organic layer was washed with brine and dried over sodium sulfate. After removal of solvent, it gave 4-chloropyrido[2,3-d]pyrimidine as yellow solid (0.3 g, 7.6%). 1H NMR (CDCl3, 400 MHz) δ 9.38 (br, 1H), 9.31 (s, 1H), 8.62 (d, 1H), 7.75 (m, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[N:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](O)=[N:3][CH:2]=1.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[N:7][C:6]=2[N:1]=[CH:2][N:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1=CN=C(C2=C1N=CC=C2)O
Name
Quantity
45 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The excess POCl3 was removed
ADDITION
Type
ADDITION
Details
The residue was added 10 mL of cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×30 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of solvent, it

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)N=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 7.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.